Spermine Phosphate Hexahydrate

Vue d'ensemble

Description

Spermine Phosphate Hexahydrate is a crystalline compound formed by the combination of spermine, a naturally occurring polyamine, and phosphoric acid. It is highly soluble in water and has a strong affinity for nucleic acids, making it an important compound in various biological and chemical processes .

Mécanisme D'action

Target of Action

Spermine, a polyamine derived from spermidine, is found in all eukaryotic cells and is associated with nucleic acids . It often acts as an essential growth factor in some bacterial species . Spermine is thought to stabilize the helical structure of nucleic acids, particularly in viruses . It is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .

Mode of Action

Spermine is synthesized from spermidine by the enzyme spermine synthase . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack .

Biochemical Pathways

Spermine has been shown to protect plants from a variety of environmental insults . It enhances antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creates tolerance for drought-induced oxidative stress . Spermine interacts with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene, to coordinate the reactions necessary for developing drought tolerance .

Result of Action

Spermine has been found to facilitate tumor progression through inducing PD-L1 expression and decreasing the CD8+ T cell infiltration in hepatocellular carcinoma . It is also known to play a crucial role in mammalian metabolism . The precursor for the synthesis of spermine is the amino acid ornithine .

Action Environment

The action of spermine can be influenced by environmental factors. For instance, drought stress increases endogenous spermine in plants and exogenous application of spermine improves the plants’ ability to tolerate drought stress . This suggests that environmental conditions can significantly influence the action, efficacy, and stability of spermine.

Analyse Biochimique

Biochemical Properties

Spermine Phosphate Hexahydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to protect plants from a variety of environmental insults . It enhances antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creates tolerance for drought-induced oxidative stress .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, spermine could facilitate tumor progression through inducing PD-L1 expression and decreasing the CD8+ T cell infiltration in hepatocellular carcinoma .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It activates calcium-sensing receptor (CaSR) to trigger Ca2+ entry and thereby promote Akt-dependent β-catenin stabilization and nuclear translocation . This mechanism leads to the transcriptional expression of PD-L1 and N-glycosyltransferase STT3A, while STT3A in turn increases the stability of PD-L1 through inducing PD-L1 protein N-glycosylation in hepatocellular carcinoma cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, elevation of spermine remodels the immunosuppressive microenvironment through driving the modification of PD-L1 in hepatocellular carcinoma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, when given at higher doses (for example, 100 mg/kg), spermine adversely reduced animal survival rates, indicating dual effects in experimental sepsis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, spermine can regulate several abscisic acid-related genes, which in turn control stomatal closure, stress-response gene expression, and osmolyte production .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is transported into the mitochondrial matrix by an energy-dependent electrophoretic mechanism . The presence of phosphate increases spermine uptake by reducing ΔpH and enhancing ΔΨ .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, the polyamine spermine is transported into the mitochondrial matrix by an electrophoretic mechanism . This transport mechanism is crucial for the functioning of the compound within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Spermine Phosphate Hexahydrate can be synthesized by adding phosphoric acid to an aqueous solution of spermine. This results in the immediate precipitation of the salt, spermine phosphate . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process includes the careful addition of phosphoric acid to a spermine solution, followed by crystallization and purification steps to obtain the hexahydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

Spermine Phosphate Hexahydrate undergoes various chemical reactions, including:

Oxidation: Spermine can be oxidized to produce spermidine and other by-products.

Reduction: Reduction reactions involving spermine are less common but can occur under specific conditions.

Substitution: Spermine can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include spermidine, putrescine, and various substituted derivatives depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Spermine Phosphate Hexahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology: Plays a crucial role in stabilizing nucleic acids and is used in studies involving DNA and RNA.

Medicine: Investigated for its potential therapeutic applications, including gene delivery and as an antioxidant.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparaison Avec Des Composés Similaires

Similar Compounds

Spermidine: Another polyamine with similar biological functions but differs in its molecular structure.

Putrescine: A simpler polyamine that also plays a role in cellular metabolism.

Cadaverine: A diamine with similar properties but different biological roles.

Uniqueness

Spermine Phosphate Hexahydrate is unique due to its strong affinity for nucleic acids and its ability to stabilize their structure. Its hexahydrate form also provides additional stability and solubility, making it particularly useful in various applications .

Propriétés

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.2H3O4P.6H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4;;;;;;/h13-14H,1-12H2;2*(H3,1,2,3,4);6*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFKFCJIERGVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.O.O.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H44N4O14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58298-97-8 | |

| Record name | Spermine diphosphate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058298978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPERMINE DIPHOSPHATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87YX4BD507 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

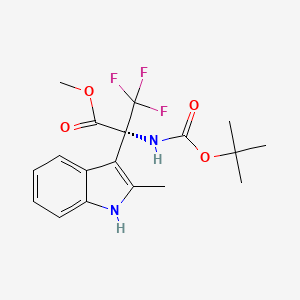

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B6328265.png)

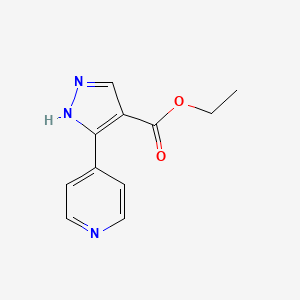

![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)

![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)

![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)